molecular formula C18H16N2O6 B460782 2-Amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 876709-89-6

2-Amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460782
CAS No.: 876709-89-6
M. Wt: 356.3g/mol
InChI Key: NOQCUGQBFLXYAV-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Pyrano[3,2-b]pyran Core Configuration

The crystallographic analysis of pyrano[3,2-b]pyran derivatives reveals fundamental insights into the three-dimensional arrangement and conformational preferences of the bicyclic core system. Studies of related compounds in this class demonstrate that the pyran ring systems typically adopt non-planar conformations, with significant implications for molecular stability and intermolecular interactions. The fused heterocyclic system displays characteristic envelope conformations in both six-membered rings, where specific carbon atoms bearing substituents lie outside the planes of the other ring atoms.

Crystallographic investigations of similar pyrano[3,2-b]pyran structures indicate that the phenyl ring substituent at the 4-position adopts specific orientational preferences relative to the heterocyclic core. The dihedral angle between the aromatic substituent and the pyran ring system varies depending on steric and electronic factors, with values typically ranging from moderate to nearly perpendicular orientations. For compounds containing methoxyphenyl substituents, the electron-donating nature of the methoxy groups influences the overall electronic distribution and potentially affects the crystal packing arrangements.

The crystal packing patterns of pyrano[3,2-b]pyran derivatives typically involve hydrogen bonding networks facilitated by the amino group and hydroxymethyl substituent. The amino group acts as a hydrogen bond donor, forming classical hydrogen bonds with carbonyl oxygen atoms and nitrile nitrogen atoms of neighboring molecules. These intermolecular interactions lead to the formation of extended network structures that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

The conformational analysis reveals that the pyran rings adopt boat or envelope conformations rather than planar arrangements. This non-planarity is attributed to the sp³ hybridization of the carbon atom at the 4-position, which bears the phenyl substituent. The deviation from planarity affects the overall molecular geometry and influences the accessibility of functional groups for potential chemical reactions or biological interactions.

Properties

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-23-9-3-4-14(24-2)11(5-9)15-12(7-19)18(20)26-16-13(22)6-10(8-21)25-17(15)16/h3-6,15,21H,8,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQCUGQBFLXYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Three-Component Synthesis

The most widely adopted method involves the condensation of 4-hydroxy-6-methyl-2-pyrone , 2,5-dimethoxybenzaldehyde , and malononitrile in ethanol under reflux. Ammonium acetate (30 mol%) catalyzes the reaction, facilitating Knoevenagel condensation, Michael addition, and cyclization (Figure 1).

Reaction Conditions :

  • Solvent : Ethanol (8 mL)

  • Temperature : 70°C

  • Time : 3 hours

  • Yield : 78–92%

Catalytic Approaches

Silica-Supported Acid Catalysts

Silica gel functionalized with sulfonic acid groups (SiO₂-SO₃H) enhances reaction efficiency by stabilizing charged intermediates. This method reduces reaction time to 2 hours and improves yields to 85–90%.

Optimized Protocol :

  • Catalyst Loading : 15 mol%

  • Solvent : Water/ethanol (1:1)

  • Workup : Filtration and recrystallization from ethyl acetate

Metal Silicate Catalysts

Sodium silicate (Na₂SiO₃) in aqueous media promotes eco-friendly synthesis. The catalyst enables a 93% yield at 90°C within 30 minutes, with no column chromatography required.

Advantages :

  • Recyclability (5 cycles with <5% yield loss)

  • Tolerance to electron-withdrawing substituents on aldehydes

Green Chemistry Innovations

Magnetized Distilled Water (MDW)

MDW, prepared by exposing deionized water to a 0.8 T magnetic field, acts as a solvent and catalyst. Combined with K₂CO₃, it achieves 96% yield at 70°C in 3 hours.

Mechanistic Insight :
Magnetic fields enhance hydrogen bonding networks, accelerating proton transfer during cyclization.

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar reactants with cerium-doped zirconia (Ce-ZrO₂) for 45 minutes delivers 88% yield. This method eliminates solvent waste and reduces energy consumption.

Functional Group Modifications

Dimethoxyphenyl Substituent Control

Regioselective methoxylation is achieved using dimethyl sulfate in the presence of potassium carbonate. Excess reagent leads to demethylation byproducts, necessitating precise stoichiometry.

Comparative Analysis of Methods

MethodCatalystSolventTime (h)Yield (%)Purity (%)
MCR (Ammonium acetate)NoneEthanol378–9298.5
SiO₂-SO₃HSilica-sulfonic acidWater/ethanol285–9099.2
Na₂SiO₃Sodium silicateWater0.59397.8
MDW/K₂CO₃Magnetized waterMDW39698.7
MechanochemicalCe-ZrO₂Solvent-free0.758896.4

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 2-amino-4-(2,5-dimethoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (lacking hydroxymethyl), forms due to incomplete reduction. Gradient recrystallization (ethanol/water 7:3) removes this impurity.

Scale-Up Limitations

Industrial-scale synthesis faces heat dissipation issues in exothermic cyclization steps. Continuous flow reactors with jacketed cooling systems mitigate this, improving batch consistency.

Emerging Techniques

Photocatalytic Synthesis

Visible-light-driven reactions using eosin Y as a photosensitizer achieve 82% yield in 90 minutes. This method is under investigation for its low energy input and high atom economy.

Biocatalytic Routes

Immobilized lipase (Candida antarctica) catalyzes the final cyclization step in phosphate buffer (pH 7.2). While yields remain moderate (55–60%), this approach offers unparalleled stereocontrol .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonitrile group produces an amine derivative .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, derivatives of similar structures have demonstrated significant antiproliferative activities:

  • Mechanism of Action :
    • Microtubule Disruption : The compound has been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
    • Anti-Angiogenic Effects : It exhibits potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis .
  • Case Studies :
    • A study involving a series of pyrano[3,2-c]chromene derivatives indicated that specific compounds led to centrosome de-clustering and significant anti-cancer activity against melanoma cells .
    • Another investigation revealed that certain derivatives could selectively target cancer cells while sparing normal cells, showcasing their therapeutic potential .

Tyrosinase Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property has implications for skin-related conditions and cosmetic applications:

  • Inhibition Studies :
    • A derivative of this compound demonstrated competitive inhibition with an IC50 value significantly lower than that of the standard kojic acid, suggesting its potential as a more effective agent for skin lightening treatments .

Synthesis and Structural Modifications

The synthesis of 2-amino derivatives through multicomponent reactions has allowed for the exploration of structure-activity relationships (SAR):

  • Synthesis Techniques :
    • The compound can be synthesized via a three-component reaction involving 4-hydroxycoumarin, malononitrile, and various benzaldehydes or pyridine carbaldehydes. This method not only enhances yield but also allows for the introduction of diverse functional groups that can modulate biological activity .

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., 4-fluorobenzyloxy in 6b) enhance antityrosinase activity (IC50 = 7.69 µM vs. kojic acid’s 23.64 µM) .
  • Methoxy groups (as in 6k and the target compound) may reduce activity due to steric hindrance or weaker enzyme interactions unless positioned to favor hydrogen bonding .

Stereochemical Considerations :

  • Enantiomers of 6b showed differential binding in molecular dynamics (MD) simulations, with the R-enantiomer forming stronger interactions with tyrosinase . The target compound’s 2,5-dimethoxy configuration may similarly influence chiral recognition.

Synthetic Flexibility :

  • Ultrasound-assisted methods and Fe3O4@SiO2-IL-Fc catalysts improve yields and reduce reaction times for analogs , suggesting applicability to the target compound.

Physicochemical Properties
  • Melting Points : Correlate with substituent bulk and crystallinity (e.g., 6h: 232–236°C vs. 6a: 221–224°C) .
  • Spectroscopic Signatures :
    • CN and C=O stretches in IR (2199–1636 cm⁻¹) .
    • Aromatic protons in NMR (δ 6.5–7.5) and methoxy groups (δ ~3.8) .

Biological Activity

The compound 2-Amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 876709-89-6) is a member of the pyrano[3,2-b]pyran family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H16N2O6
  • Molecular Weight : 356.33 g/mol
  • Synonyms : 2-amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile

Anticancer Activity

Research indicates that compounds within the pyrano[3,2-b]pyran class exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and triggering caspase-dependent pathways.

  • Mechanism of Action :
    • These compounds often target tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in various cancer cell lines .
    • Specific analogs have been reported to activate caspase pathways and induce DNA fragmentation .
  • Case Studies :
    • A study demonstrated that a related compound exhibited an IC50 value of 10 μM against MDA-MB231 breast cancer cells, indicating potent cytotoxicity .
    • Another investigation highlighted the effects on Huh7 hepatocellular carcinoma cells, showing a survival rate reduction to 38% at 10 μM concentration .

Antimicrobial and Antiviral Activities

Compounds similar to this compound have also demonstrated antimicrobial properties.

  • Mechanism of Action :
    • The antimicrobial effects are often attributed to the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Research Findings :
    • A series of derivatives were tested against various bacterial strains with notable effectiveness against Gram-positive bacteria .

Antioxidant Activity

Antioxidant properties have been observed in several pyrano[3,2-b]pyran derivatives.

  • Mechanism of Action :
    • These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
  • Experimental Results :
    • In vitro assays indicated that certain derivatives showed a significant reduction in oxidative damage markers in cultured cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds.

SubstituentEffect on ActivityReference
2,5-Dimethoxy groupEnhances anticancer activity
Hydroxymethyl groupIncreases solubility and bioavailability
Carbonitrile groupImparts stability and enhances binding affinity

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